Cas no 937-31-5 (4-Nitrophenylacetylene)

4-Nitrophenylacetylene structure
4-Nitrophenylacetylene structure
Product Name:4-Nitrophenylacetylene
Número CAS:937-31-5
MF:C8H5NO2
Megavatios:147.130801916122
MDL:MFCD00024794
CID:811376
PubChem ID:354335722
Update Time:2024-10-26

4-Nitrophenylacetylene Propiedades químicas y físicas

Nombre e identificación

    • 1-ETHYNYL-4-NITROBENZENE
    • 4-Nitrophenylacetyle
    • 4-Nitrophenylacetylene
    • Benzene,1-ethynyl-4-nitro-
    • Benzene, 1-ethynyl-4-nitro-
    • 1-Ethynyl-4-nitro-benzene
    • p-nitrophenylacetylene
    • GAZZTEJDUGESGQ-UHFFFAOYSA-N
    • (4-Nitrophenyl)ethyne
    • (p-Nitrophenyl)acetylene
    • 4-Ethynyl-1-nitrobenzene
    • 1-Nitro-4-ethynylbenzene
    • 4-Nitroethynylbenzene
    • 4-Ethynylnitrobenzene
    • (4-Nitrophenyl)acetylene
    • NSC71089
    • p-Nitrophenylacetylen
    • p-nitrophenylacetylide
    • p-nitro phenylacetylene
    • 4-Ethynyl-nitrobenzene
    • 4-nitro-1-ethynylbenzene
    • NCIOpen2_000568
    • SCH
    • 1-Ethynyl-4-nitrobenzene (ACI)
    • NSC 71089
    • p-Ethynylnitrobenzene
    • p-Nitroethynylbenzene
    • GS-3403
    • MFCD00024794
    • AKOS004903729
    • SCHEMBL298355
    • Z431535574
    • DTXSID90239544
    • NSC-71089
    • AB01446
    • 937-31-5
    • 25569-47-5
    • CS-W004674
    • BCP14406
    • J-515883
    • DTXCID40162035
    • EN300-42756
    • SY018215
    • E1223
    • DB-019179
    • 1-Ethynyl-4-nitrobenzene, 97%
    • MDL: MFCD00024794
    • Renchi: 1S/C8H5NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H
    • Clave inchi: GAZZTEJDUGESGQ-UHFFFAOYSA-N
    • Sonrisas: [O-][N+](C1C=CC(C#C)=CC=1)=O

Atributos calculados

  • Calidad precisa: 147.03200
  • Masa isotópica única: 147.032
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 11
  • Cuenta de enlace giratorio: 1
  • Complejidad: 190
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 2.3
  • Superficie del Polo topológico: 45.8
  • Carga superficial: 0
  • Recuento de constructos de variantes mutuas: none

Propiedades experimentales

  • Color / forma: 未确定
  • Denso: 1.22
  • Punto de fusión: 149.0 to 153.0 deg-C
  • Punto de ebullición: 246.6℃ at 760 mmHg
  • Punto de inflamación: 112.5°C
  • índice de refracción: 1.579
  • PSA: 45.82000
  • Logp: 2.09930
  • Disolución: 未确定
  • Lambda Max: 286(CH2Cl2)(lit.)

4-Nitrophenylacetylene Información de Seguridad

4-Nitrophenylacetylene Datos Aduaneros

  • Código HS:2904209090
  • Datos Aduaneros:

    中国海关编码:

    2904209090

    概述:

    2904209090 其他仅含硝基或亚硝基的衍生物。监管条件:无。增值税率:17.0%。退税率:9.0%。最惠国关税:5.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    Summary:

    2904209090 derivatives containing only nitro or only nitroso groups。Supervision conditions:None。VAT:17.0%。Tax rebate rate:9.0%。MFN tariff:5.5%。General tariff:30.0%

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4-Nitrophenylacetylene Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  20 °C
1.2 Reagents: Sodium chloride Solvents: Ethyl acetate ,  Water ;  rt
Referencia
Tandem Claisen Rearrangement/6-endo Cyclization Approach to Allylated and Prenylated Chromones
Schmidt, Bernd; Riemer, Martin; Schilde, Uwe, European Journal of Organic Chemistry, 2015, 2015(34), 7602-7611

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Referencia
One-pot conversion of activated alcohols into terminal alkynes using manganese dioxide in combination with the Bestmann-Ohira reagent
Quesada, Ernesto; Taylor, Richard J. K., Tetrahedron Letters, 2005, 46(38), 6473-6476

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1.5 h, rt
Referencia
Effect of the π-bridge on the light absorption and emission in push-pull coumarins and on their supramolecular organization
Gonzalez-Rodriguez, Edgar; Guzman-Juarez, Brenda; Miranda-Olvera, Montserrat ; Carreon-Castro, Maria del Pilar; Maldonado-Dominguez, Mauricio; et al, Spectrochimica Acta, 2022, 267,

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Sodium ascorbate ,  Copper sulfate Solvents: Ethanol ,  Water ;  10 min, rt
Referencia
A mild and efficient method for the deprotection of trimethyl silyl alkynes using sodium ascorbate and copper sulphate
Siddaraj, Ranjith ; Ningegowda, Raghu ; Shivananju, Nanjunda Swamy ; Priya, Babu Shubha, European Journal of Chemistry, 2018, 9(4), 317-321

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Referencia
Design, Synthesis, and Evaluation of Triazole Derivatives That Induce Nrf2 Dependent Gene Products and Inhibit the Keap1-Nrf2 Protein-Protein Interaction
Bertrand, Helene C.; Schaap, Marjolein; Baird, Liam; Georgakopoulos, Nikolaos D.; Fowkes, Adrian; et al, Journal of Medicinal Chemistry, 2015, 58(18), 7186-7194

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  2 h, rt
Referencia
Synthesis and biological evaluation of a novel betulinic acid derivative as an inducer of apoptosis in human colon carcinoma cells (HT-29)
Chakraborty, Biswajit; Dutta, Debasmita; Mukherjee, Sanjukta; Das, Supriya; Maiti, Nakul C.; et al, European Journal of Medicinal Chemistry, 2015, 102, 93-105

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ;  rt; rt → 60 °C
Referencia
Preparation of ethynylaniline
, China, , ,

Métodos de producción 8

Condiciones de reacción
1.1 Catalysts: Tetrabutylammonium fluoride ,  Silica
Referencia
New synthetic tool for the sustainable synthesis of organic semiconductors
Marrocchi, Assunta; Gruttadauria, Michelangelo; Vaccaro, Luigi, Chimica e l'Industria (Milan, 2013, 95(8), 115-119

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Potassium fluoride Solvents: Methanol ,  Water ;  3 h, rt
Referencia
Preparation of glutathione derivatives as glyoxalase I inhibitors for treatment of cancer and osteoporosis
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Métodos de producción 10

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  18 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referencia
Synthesis and cytotoxicity evaluation of aryl triazolic derivatives and their hydroxymethine homologues against B16 melanoma cell line
Kalhor-Monfared, Shiva; Beauvineau, Claire; Scherman, Daniel; Girard, Christian, European Journal of Medicinal Chemistry, 2016, 122, 436-441

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Potassium carbonate ,  Manganese oxide (MnO2) Solvents: Methanol ,  Tetrahydrofuran
Referencia
Manganese dioxide
Cahiez, Gerard; Alami, Mouad, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2007, 1, 1-14

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  1 h, rt
1.2 Reagents: Water
Referencia
Composite copper (II) chlorinating agent and method for synthesizing 1-chloro-2-aryl acetylene based on copper-based (II) composite chlorinating agent.
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Métodos de producción 13

Condiciones de reacción
1.1 Reagents: Sodium methoxide Solvents: Methanol ;  3 h, 23 °C
Referencia
Pt-catalyzed cyclization/migration of propargylic alcohols for the synthesis of 3(2H)-furanones, pyrrolones, indolizines, and indolizinones
Bunnelle, Eric M.; Smith, Cameron R.; Lee, Sharon K.; Singaram, Surendra W.; Rhodes, Allison J.; et al, Tetrahedron, 2008, 64(29), 7008-7014

Métodos de producción 14

Condiciones de reacción
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ;  4 h, rt
1.2 Reagents: Potassium carbonate Solvents: Methanol ;  12 h, rt
Referencia
One-pot conversion of activated alcohols into 1,1-dibromoalkenes and terminal alkynes using tandem oxidation processes with manganese dioxide
Quesada, Ernesto; Raw, Steven A.; Reid, Mark; Roman, Estelle; Taylor, Richard J. K., Tetrahedron, 2006, 62(28), 6673-6680

Métodos de producción 15

Condiciones de reacción
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  15 min, rt
Referencia
Fully conjugated push-pull dendrons with high dipole moments in excited state; synthesis and theoretical rationalization
Tadeo-Leon, Javier; Fomine, Serguei; Bizarro, Monserrat; Guadarrama, Patricia, Journal of Physical Organic Chemistry, 2015, 28(4), 304-311

Métodos de producción 16

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Dichloromethane ;  2 h, rt
Referencia
Gold N-Heterocyclic Carbene Catalysts for the Hydrofluorination of Alkynes Using Hydrofluoric Acid: Reaction Scope, Mechanistic Studies and the Tracking of Elusive Intermediates
Gauthier, Raphael; Tzouras, Nikolaos V. ; Zhang, Ziyun; Bedard, Sandrine; Saab, Marina; et al, Chemistry - A European Journal, 2022, 28(4),

Métodos de producción 17

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  30 min, rt
Referencia
Fe-Catalyzed Selective Cyclopropanation of Enynes under Photochemical or Thermal Conditions
Picher, Marie-Idrissa ; Plietker, Bernd, Organic Letters, 2020, 22(1), 340-344

Métodos de producción 18

Condiciones de reacción
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  18 h, rt
Referencia
BF3·OEt2-catalyzed reaction of donor-acceptor cyclobutanes with terminal alkynes: single-step access to 2,3-dihydrooxepines
Machin, Ben P.; Pagenkopf, Brian L., Synlett, 2011, (19), 2799-2802

Métodos de producción 19

Condiciones de reacción
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine ,  Cuprous iodide ,  Tris(dibenzylideneacetone)dipalladium ;  4 h, rt
1.2 Reagents: Potassium hydroxide Solvents: Methanol ;  rt; 15 min, rt
Referencia
Synthesis and Photophysical Characterization of Several 2,3-Quinoxaline Derivatives. An Application of Pd(0)/PEG Nanoparticle Catalyst for Sonogashira Coupling
Nguyen, Thanh-Danh ; Dang, Van-Su; Nguyen, Van-Hai; Nguyen, T. My-Thao; Dang, Chi-Hien, Polycyclic Aromatic Compounds, 2018, 38(1), 42-50

Métodos de producción 20

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Diethyl ether ,  Methanol ,  Water ;  10 min, 23 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  23 °C
Referencia
Visible light-mediated gold-catalysed carbon(sp2)-carbon(sp) cross-coupling
Kim, Suhong; Rojas-Martin, Jaime; Toste, F. Dean, Chemical Science, 2016, 7(1), 85-88

4-Nitrophenylacetylene Raw materials

4-Nitrophenylacetylene Preparation Products

4-Nitrophenylacetylene Proveedores

Amadis Chemical Company Limited
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
(CAS:937-31-5)4-Nitrophenylacetylene
Número de pedido:A19338
Estado del inventario:in Stock
Cantidad:100g
Pureza:99%
Información sobre precios actualizada por última vez:Friday, 30 August 2024 04:08
Precio ($):323.0
Correo electrónico:sales@amadischem.com
Proveedores recomendados
Amadis Chemical Company Limited
(CAS:937-31-5)4-Nitrophenylacetylene
A19338
Pureza:99%
Cantidad:100g
Precio ($):323.0